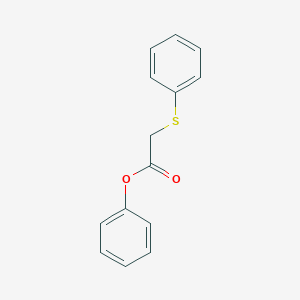
Oxazole, 4-(3-nitrophenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4-(3-nitrophenyl)-2-phenyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4-(3-nitrophenyl)-2-phenyl- can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also effective methods for synthesizing oxazoles .
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 4-(3-nitrophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazoles into oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazoles or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazole, 4-(3-nitrophenyl)-2-phenyl- can yield oxazolones, while reduction can produce dihydrooxazoles .
Aplicaciones Científicas De Investigación
Oxazole, 4-(3-nitrophenyl)-2-phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of oxazole, 4-(3-nitrophenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, oxazole derivatives can inhibit enzymes or interfere with cellular processes, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Oxazole, 4-(3-nitrophenyl)-2-phenyl- can be compared with other similar compounds, such as:
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Isoxazole: Contains an oxygen and nitrogen atom in a different arrangement.
The uniqueness of oxazole, 4-(3-nitrophenyl)-2-phenyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propiedades
Número CAS |
119512-00-4 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-4-7-12(9-13)14-10-20-15(16-14)11-5-2-1-3-6-11/h1-10H |
Clave InChI |
RRJVBKXAOMEZAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


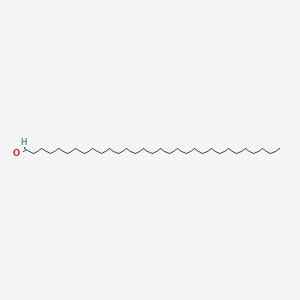

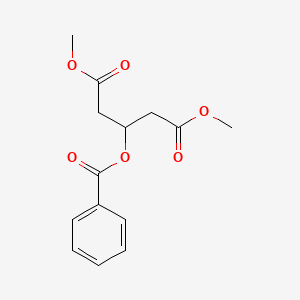
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
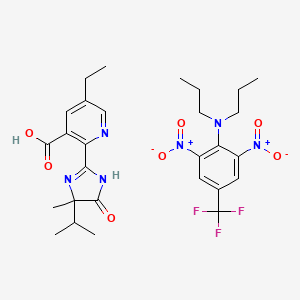

acetic acid](/img/structure/B14306158.png)
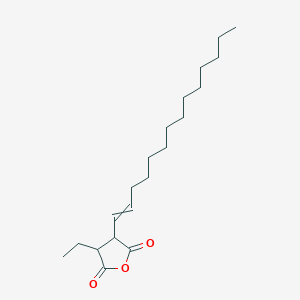

![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
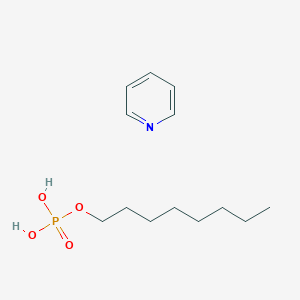

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
